[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate
Description
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate features a 1,4-benzothiazine core substituted with a 3-oxo group and an acetamide-derived side chain. The benzothiazine scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules . The substituent at the acetamide position—(1-cyano-1,2-dimethylpropyl)carbamoyl—introduces steric bulk and electron-withdrawing properties (via the cyano group), which may modulate solubility, stability, and receptor-binding affinity.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(2)18(3,11-19)20-15(22)9-25-17(24)8-21-13-6-4-5-7-14(13)26-10-16(21)23/h4-7,12H,8-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBRGKJZJHCNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CN1C(=O)CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate is a member of the benzothiazinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H23ClN2O4
- Molecular Weight : 414.9 g/mol
The compound features a benzothiazinone core fused with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Benzothiazinones are known for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For example, studies have shown that derivatives of benzothiazinones can inhibit the growth of drug-resistant strains of tuberculosis by targeting specific metabolic pathways within the bacteria .
Cytotoxicity and Safety Profile
In vitro studies have evaluated the cytotoxic effects of benzothiazinone derivatives on human fibroblast cells. Notably, one study reported that a related compound exhibited an IC50 value of 39.80 µM in human fibroblast cells, suggesting a favorable safety profile at concentrations below this threshold . This indicates potential for therapeutic applications with minimal cytotoxic effects.
Acetylcholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Compounds derived from benzothiazinones have demonstrated promising AChE inhibition activity, with IC50 values indicating effective inhibition . This property positions these compounds as potential candidates for treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Benzothiazinone 5Bd | AChE Inhibition | 8.48 µM (cortex) |
| Study 2 | Related Benzothiazinone | Cytotoxicity in MCR-5 cells | >100 µM (safe) |
The biological activity of this compound is attributed to its ability to interfere with critical biochemical pathways:
- Inhibition of Bacterial Enzymes : The compound likely disrupts metabolic processes in bacteria by inhibiting enzymes essential for cell wall synthesis.
- Neurotransmitter Modulation : By inhibiting AChE, the compound may increase levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound’s uniqueness lies in its substituent group, which distinguishes it from other benzothiazine derivatives. Below is a comparative analysis with three analogs:
Analysis of Substituent Effects
Electron-Withdrawing vs. Methyl esters (e.g., ) are hydrolytically labile, which could limit bioavailability, whereas the carbamoyl group may offer greater metabolic stability .
Oxadiazole-containing derivatives () may exhibit distinct hydrogen-bonding patterns due to their heteroaromatic rings, affecting solubility and crystal packing .
Biological Implications: Methyl ester derivatives () are noted for CNS activities, suggesting the benzothiazine core is pharmacologically active. The target compound’s carbamoyl group could enhance blood-brain barrier penetration or receptor specificity . Acetamide derivatives () are primarily intermediates, highlighting the role of substituents in directing synthetic utility vs. direct bioactivity .
Research Findings and Methodological Considerations
Limitations and Knowledge Gaps
- Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound is absent.
- Substituent effects on ring puckering () remain unexplored; the 3-oxo group could influence the benzothiazine ring’s conformation, altering binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
